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Introduction
The GALA peptide is a synthetic, 30-amino acid peptide designed to mimic the fusogenic

properties of viral proteins.[1][2][3] Its sequence is characterized by a repeating glutamic acid-

alanine-leucine-alanine (EALA) motif.[1][2][4] This design confers a remarkable pH-sensitive

amphipathic nature, making GALA a valuable tool in drug and gene delivery systems.[1][2][4]

At neutral pH, the peptide exists as a soluble random coil, but under acidic conditions, such as

those found in endosomes, it undergoes a conformational change to an alpha-helix.[1][2][4]

This structural transition facilitates its insertion into lipid membranes, leading to membrane

disruption and the release of therapeutic cargo into the cytoplasm.[4] This guide provides a

comprehensive overview of the GALA peptide, including its structure, mechanism of action,

quantitative biophysical data, and detailed experimental protocols for its study.

GALA Peptide: Structure and Properties
The primary sequence of the GALA peptide is WEAALAEALAEALAEHLAEALAEALEALAA.[4]

[5] This sequence was rationally designed to be of sufficient length to span a lipid bilayer when

in an alpha-helical conformation.[1][2] The inclusion of glutamic acid residues provides the pH-

sensing capability, while the leucine and alanine residues contribute to the formation of a

hydrophobic face upon alpha-helix formation.[1][2][4]
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The following table summarizes key quantitative data related to the GALA peptide's structure

and function.

Parameter Value Conditions Reference(s)

Amino Acid Sequence
WEAALAEALAEALAE

HLAEALAEALEALAA
- [4][5]

Number of Amino

Acids
30 - [1][2][4]

pH of Conformational

Change
5.0 - 5.7

Transition from

random coil to alpha-

helix

[1][2][6]

Monomers per Pore
8 - 12 (approximately

10 ± 2)
In lipid bilayers [1][2][7]

Pore Diameter 5 - 10 Å In lipid bilayers [7]

Mechanism of Action: A pH-Dependent Process
GALA's mechanism of action is a multi-step process initiated by a decrease in pH. This elegant

system allows for targeted membrane disruption within the acidic environment of endosomes, a

critical step for the cytosolic delivery of macromolecules.

Acid-Induced Conformational Change: At neutral pH (around 7.4), the glutamic acid residues

in GALA are deprotonated and negatively charged, leading to electrostatic repulsion and a

random coil conformation in solution.[1][2][4] As the pH drops to acidic levels (pH 5.0-5.7),

the glutamic acid residues become protonated, neutralizing their negative charge.[4][6] This

reduction in electrostatic repulsion allows the peptide to fold into an amphipathic alpha-helix.

[1][2][4]

Membrane Binding and Insertion: The newly formed alpha-helical GALA exposes a

hydrophobic face, which readily interacts with and inserts into the lipid bilayer of the

endosomal membrane.[1][2][4]
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Pore Formation: Once inserted into the membrane, GALA monomers aggregate to form

transmembrane pores or channels.[1][2][4] These pores are composed of approximately 8-

12 GALA monomers arranged with their hydrophilic faces lining the pore interior.[1][2][7]

Cargo Release: The formation of these pores disrupts the integrity of the endosomal

membrane, allowing the co-internalized therapeutic cargo to escape into the cytoplasm,

thereby avoiding lysosomal degradation.[4]

Signaling and Mechanistic Pathway
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Caption: pH-dependent mechanism of GALA peptide action.

Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis,

purification, and functional characterization of the GALA peptide.

Peptide Synthesis and Purification
3.1.1. Solid-Phase Peptide Synthesis (SPPS)

GALA is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Resin: A suitable resin, such as a Wang or Rink amide resin, is used as the solid support.

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing

peptide chain. A coupling agent, such as HBTU or HATU, is used to facilitate the formation of

the peptide bond.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly

added amino acid using a solution of piperidine in DMF.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to

prevent side reactions.

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected

by centrifugation, and washed multiple times with cold ether to remove the cleavage cocktail

and scavengers.

3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude GALA peptide is purified using RP-HPLC.

Column: A C18 column is commonly used for peptide purification.

Mobile Phases:

Buffer A: 0.1% TFA in water.

Buffer B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient of increasing Buffer B concentration is used to elute the peptide

from the column. The specific gradient will depend on the hydrophobicity of the peptide and

should be optimized.

Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

Fraction Collection and Analysis: Fractions corresponding to the major peak are collected,

and their purity is assessed by analytical RP-HPLC and mass spectrometry.

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide

product as a white powder.

Functional Assays
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3.2.1. Membrane Fusion Assay (Lipid Mixing)

This assay, based on Fluorescence Resonance Energy Transfer (FRET), measures the ability

of GALA to induce the mixing of lipid bilayers.

Liposome Preparation: Two populations of small unilamellar vesicles (SUVs) are prepared.

One population is labeled with a FRET donor (e.g., NBD-PE), and the other with a FRET

acceptor (e.g., Rhodamine-PE).

Assay Procedure:

The two labeled liposome populations are mixed in a fluorescence cuvette.

GALA peptide is added to the mixture.

The pH of the solution is lowered to the desired acidic value (e.g., pH 5.0).

Fusion between the labeled liposomes results in the dilution of the FRET pair in the

membrane, leading to a decrease in FRET efficiency and an increase in the donor

fluorescence intensity.

The change in fluorescence is monitored over time using a spectrofluorometer.

3.2.2. Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of GALA to form pores in lipid membranes by monitoring the

release of a fluorescent dye from liposomes.

Liposome Preparation: SUVs are prepared encapsulating a high concentration of the

fluorescent dye calcein. At this high concentration, the fluorescence of calcein is self-

quenched.

Assay Procedure:

The calcein-loaded liposomes are added to a fluorescence cuvette.

GALA peptide is added to the solution.
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The pH is lowered to the desired acidic value.

The formation of pores by GALA leads to the leakage of calcein from the liposomes into

the surrounding buffer.

The dilution of calcein results in de-quenching and an increase in its fluorescence

intensity.

The fluorescence increase is monitored over time. The percentage of leakage can be

calculated by comparing the fluorescence intensity to that of a sample where the

liposomes have been completely lysed with a detergent (e.g., Triton X-100).

3.2.3. Cellular Uptake Assay

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled GALA.

Peptide Labeling: GALA is labeled with a fluorescent dye (e.g., FITC, Cy5).

Cell Culture: A suitable cell line is cultured to the desired confluency.

Assay Procedure:

The cells are incubated with the fluorescently labeled GALA for a specific period.

After incubation, the cells are washed to remove any unbound peptide.

The cells are then detached from the culture plate (e.g., using trypsin).

The fluorescence intensity of the individual cells is analyzed using a flow cytometer. An

increase in the mean fluorescence intensity of the cell population indicates cellular uptake

of the peptide.

Experimental Workflows
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Caption: Workflow for GALA peptide synthesis and purification.
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Caption: Workflow for GALA functional assays.

Applications in Drug and Gene Delivery
The pH-responsive and membrane-disruptive properties of GALA make it a highly attractive

component for advanced drug delivery systems. Its primary role is to facilitate the endosomal

escape of therapeutic agents, a major barrier to the efficacy of many biologic drugs.

Gene Delivery: GALA can be incorporated into lipoplexes or polyplexes to enhance the

delivery of nucleic acids (e.g., plasmid DNA, siRNA) to the cytoplasm.[4]

Drug Delivery: It can be conjugated to or co-formulated with various drugs, including small

molecules and proteins, to improve their intracellular delivery and therapeutic effect.[8]

Nanoparticle Functionalization: GALA can be used to functionalize the surface of

nanoparticles, such as liposomes, to create "smart" delivery vehicles that release their

payload in response to the acidic environment of endosomes.[4]
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Conclusion
The GALA peptide represents a well-characterized and versatile tool for overcoming the

endosomal barrier in drug and gene delivery. Its predictable pH-dependent conformational

change and subsequent membrane disruption provide a robust mechanism for enhancing the

cytosolic delivery of a wide range of therapeutic molecules. The experimental protocols and

data presented in this guide offer a solid foundation for researchers and drug development

professionals looking to harness the potential of this remarkable peptide. Further research into

GALA derivatives and its application in more complex delivery systems continues to be a

promising area of investigation.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b025779#gala-peptide-structure-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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